
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a triazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the triazole ring is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 3-chloropyrrolidine with 1,2,4-triazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one.
Reduction: Formation of 3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted triazole derivatives.
科学的研究の応用
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity . The pyrrolidine ring contributes to the overall three-dimensional structure, allowing for better interaction with target proteins. Molecular docking studies have shown that this compound can interact with enzymes such as acetylcholinesterase, which is relevant for the treatment of neurological disorders .
類似化合物との比較
Similar Compounds
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(1,2,4-Dihydrotriazol-4-ylmethyl)pyrrolidin-3-ol: Reduced form of the triazole ring.
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.
Uniqueness
3-(1,2,4-Triazol-4-ylmethyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which provide a combination of structural features that enhance its potential as a bioactive compound. The hydroxyl group on the pyrrolidine ring also offers additional sites for chemical modification, making it a versatile intermediate for further synthesis .
特性
分子式 |
C7H12N4O |
|---|---|
分子量 |
168.20 g/mol |
IUPAC名 |
3-(1,2,4-triazol-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H12N4O/c12-7(1-2-8-3-7)4-11-5-9-10-6-11/h5-6,8,12H,1-4H2 |
InChIキー |
JYJSGXLBNVBXQY-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CN2C=NN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


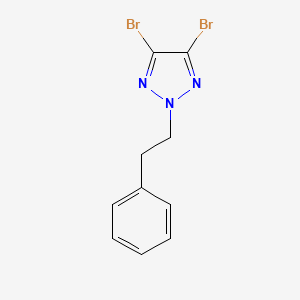
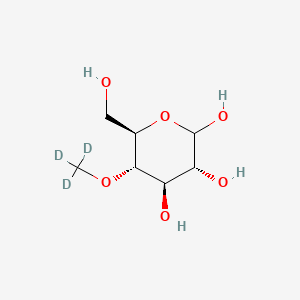
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
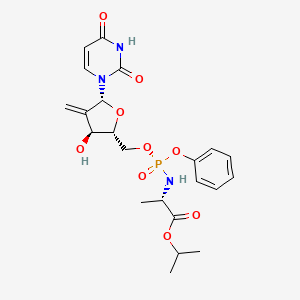
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
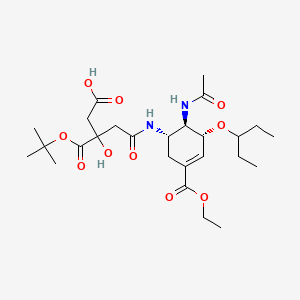

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
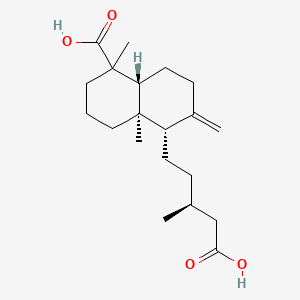
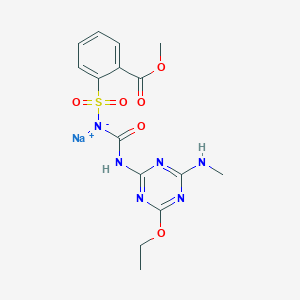
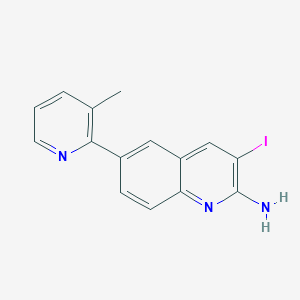
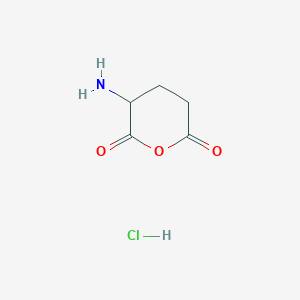
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)

